molecular formula C11H10N2O2S2 B2886970 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole CAS No. 107974-13-0

2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B2886970
CAS RN: 107974-13-0
M. Wt: 266.33
InChI Key: JNGHEJGLFJRSBJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Activity: Derivatives of 1,3,4-thiadiazole, including compounds structurally similar to 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole, have shown significant antimicrobial and antifungal activities. This includes strong activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential for utilization in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Activity

  • Antiproliferative Properties: Some derivatives possess high DNA protective ability and exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells. The compounds demonstrated the ability to synergize with chemotherapy drugs, offering a more efficient therapy strategy (Gür et al., 2020).
  • Novel Anticancer Agents: A series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their in vitro and in vivo anticancer activity. Some derivatives displayed significant anticancer activity, underscoring the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment (Krishna et al., 2020).

Molecular Organization and Aggregation

  • Molecular Aggregation: Studies on compounds from the 1,3,4-thiadiazole group, including 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, highlighted the impact of molecular organization induced by changes in phase transition. This research contributes to understanding the molecular aggregation and interaction with lipid bilayers, which is crucial for designing drugs with optimized delivery properties (Kluczyk et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Biochemical Pathways

The inhibition of GSK-3β affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. By inhibiting GSK-3β, 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole can potentially influence these pathways, though the exact downstream effects are dependent on the specific cellular context .

Result of Action

The molecular and cellular effects of 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole’s action are dependent on the specific cellular context and the pathways that are affected. Given its target, the compound could potentially influence cell growth, metabolism, and apoptosis, among other processes .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-12-13-11(17-7)16-5-8-2-3-9-10(4-8)15-6-14-9/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHEJGLFJRSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

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